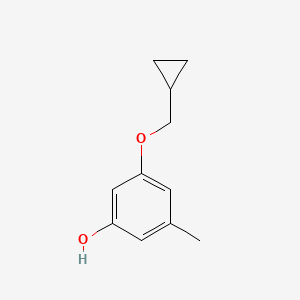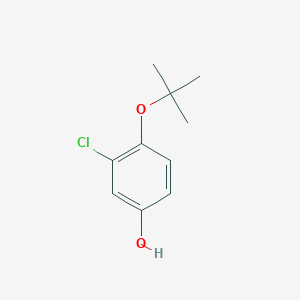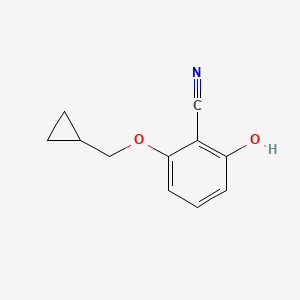
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group and a nitro group attached to the pyridine ring, along with an acetamide functional group. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-nitropyridin-2-YL)acetamide typically involves the acetylation and nitration of a pyridine precursor, followed by the introduction of the acetamide group. One common method involves the following steps:
Acetylation: The pyridine precursor is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Nitration: The acetylated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated compound is reacted with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The acetyl and nitro groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Amino derivatives such as N-(6-Acetyl-4-aminopyridin-2-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-Acetyl-4-nitropyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyl and acetamide groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. Detailed studies on the molecular targets and pathways are essential to understand its biological effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Acetyl-4-aminopyridin-2-YL)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide: A derivative with a chloro group instead of a nitro group.
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide is unique due to the presence of both acetyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9N3O4 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
N-(6-acetyl-4-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-5(13)8-3-7(12(15)16)4-9(11-8)10-6(2)14/h3-4H,1-2H3,(H,10,11,14) |
Clé InChI |
HRNBCYOPRMOMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


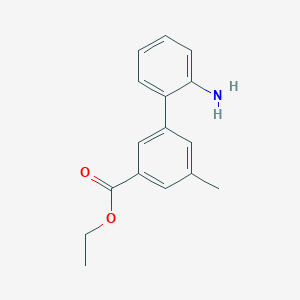
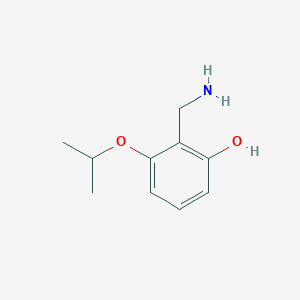

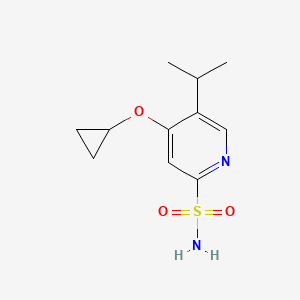
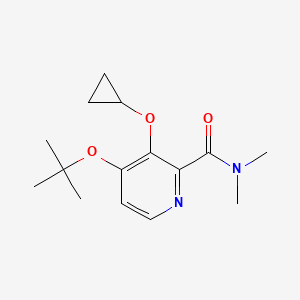
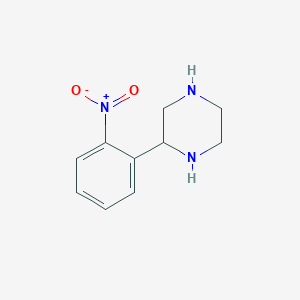
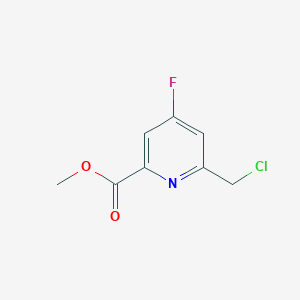
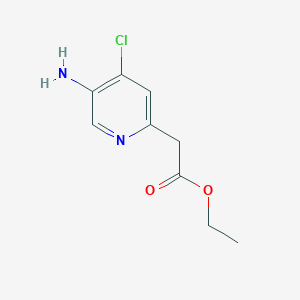

![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)

